molecular formula C30H24N2O4 B14975543 ethyl 4-{4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 4-{4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B14975543
M. Wt: 476.5 g/mol
InChI Key: IHRHQRMWOINMDL-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. One common method includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new substituents to the aromatic rings.

Scientific Research Applications

ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other indole derivatives such as:

The uniqueness of ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other indole derivatives.

Properties

Molecular Formula

C30H24N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 4-[4-[(2-cyanophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C30H24N2O4/c1-3-35-30(34)25-18(2)32-28-23-10-6-7-11-24(23)29(33)27(28)26(25)19-12-14-22(15-13-19)36-17-21-9-5-4-8-20(21)16-31/h4-15,26,32H,3,17H2,1-2H3

InChI Key

IHRHQRMWOINMDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4C#N)C(=O)C5=CC=CC=C52)C

Origin of Product

United States

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